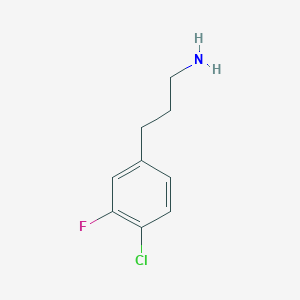

4-Chloro-3-fluorobenzenepropanamine

Description

4-Chloro-3-fluorobenzenepropanamine is a substituted aromatic amine featuring a benzene ring with chlorine and fluorine substituents at the 4- and 3-positions, respectively, and a three-carbon propylamine chain attached to the ring. This compound’s structure combines halogenated aromatic moieties with an aliphatic amine chain, making it of interest in pharmaceutical and agrochemical research. The electron-withdrawing effects of chlorine and fluorine influence its electronic properties, while the propylamine chain enhances lipophilicity compared to shorter-chain analogs. Structural analysis of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-III for graphical representation .

Properties

Molecular Formula |

C9H11ClFN |

|---|---|

Molecular Weight |

187.64 g/mol |

IUPAC Name |

3-(4-chloro-3-fluorophenyl)propan-1-amine |

InChI |

InChI=1S/C9H11ClFN/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6H,1-2,5,12H2 |

InChI Key |

QUYJFZKEIRCGGS-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1CCCN)F)Cl |

Canonical SMILES |

C1=CC(=C(C=C1CCCN)F)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituted Chloroanilines

Monosubstituted chloroamines, such as 3-chloroaniline (CAS 108-42-9) and 4-chloroaniline (CAS 106-47-8), share a benzene ring with a single chlorine substituent and an amino group . Key differences include:

- Substituent Positions: The target compound’s 3-fluoro and 4-chloro groups create a meta- and para-disubstituted pattern, altering steric and electronic effects compared to monosubstituted analogs.

- Amine Chain Length : The propylamine chain in 4-Chloro-3-fluorobenzenepropanamine increases molecular weight (~199.6 g/mol) and lipophilicity (predicted logP ~2.8) relative to simpler anilines (e.g., 3-chloroaniline, MW 127.6 g/mol, logP ~1.5).

Fluorinated Benzylamine Derivatives

Compounds like N-(2-Fluorobenzyl)ethanamine hydrochloride (CAS 1158378-87-0) and N-[(3-nitrophenyl)methyl]propan-1-amine hydrochloride (CAS 90389-72-3) highlight the impact of halogen and functional group placement :

- Fluorine Position : Fluorine in the benzyl position (e.g., N-(2-Fluorobenzyl)ethanamine) vs. the aromatic ring (as in the target compound) modulates electronic effects and metabolic stability.

Nitro- and Methoxy-Substituted Analogs

N-[[4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]cyclopentanamine (CAS 1049773-09-2) demonstrates how electron-donating groups (e.g., methoxy) and heterocyclic systems alter solubility and binding affinity compared to halogenated derivatives .

Key Research Findings

- Electronic Effects: The 3-fluoro and 4-chloro groups in the target compound create a polarized aromatic system, enhancing electrophilic reactivity compared to monosubstituted analogs.

- Biological Implications : Longer amine chains (e.g., propylamine) may improve membrane permeability in drug design but could reduce aqueous solubility.

- Structural Analysis : Tools like SHELXL and ORTEP-III enable precise determination of bond angles and torsional conformations, critical for understanding steric interactions in halogenated amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.